m-PEG13-acid - 1239588-11-4

m-PEG13-acid

Catalog Number: EVT-275225
CAS Number: 1239588-11-4
Molecular Formula: C28H56O15
Molecular Weight: 632.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
m-PEG13-acid is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.
Synthesis Analysis

Methods and Technical Details
The synthesis of m-PEG13-acid involves the reaction of methoxy-polyethylene glycol with a carboxylic acid derivative. This reaction is typically facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate. These agents promote the formation of stable amide bonds between the polyethylene glycol chain and the carboxylic acid group, yielding m-PEG13-acid with high purity and yield suitable for various applications.

Molecular Structure Analysis

Structure and Data
The molecular structure of m-PEG13-acid features a linear polyethylene glycol backbone with a terminal carboxylic acid group. The molecular weight of this compound is approximately 250 Da. The presence of the hydrophilic polyethylene glycol segment contributes to its solubility in aqueous environments, while the carboxylic acid group allows for further functionalization through amide bond formation with primary amines in biological molecules.

Chemical Reactions Analysis

Reactions and Technical Details
m-PEG13-acid primarily participates in bioconjugation reactions, forming covalent bonds with biomolecules such as proteins, peptides, and drugs. The terminal carboxylic acid group reacts with primary amine groups in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N,N’-dicyclohexylcarbodiimide to form stable amide bonds. Common solvents used in these reactions include dimethyl sulfoxide, dichloromethane, and dimethylformamide. The reactions are usually conducted at room temperature or slightly elevated temperatures to optimize coupling efficiency.

Mechanism of Action

Process and Data
The mechanism of action of m-PEG13-acid revolves around its ability to form stable amide bonds with primary amine groups on biomolecules. This process enhances the solubility, stability, and bioavailability of the conjugated molecules. The hydrophilic nature of the polyethylene glycol spacer not only improves solubility but also influences the pharmacokinetics of the drug or biomolecule it modifies by potentially altering its distribution within biological systems .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
m-PEG13-acid is characterized by its hydrophilic properties due to the polyethylene glycol chain. It exhibits good solubility in water and polar solvents. The compound is typically stable under standard laboratory conditions but should be stored at -20°C to maintain its integrity over time. Key physical properties include:

  • Molecular Weight: ~250 Da
  • Appearance: Colorless to pale yellow liquid
  • Solubility: Soluble in water and polar organic solvents
  • Stability: Stable under normal conditions; recommended storage at -20°C
Applications

Scientific Uses
m-PEG13-acid has a wide range of applications in scientific research and industry:

  • Bioconjugation: Used to modify proteins and peptides to enhance their therapeutic properties.
  • Drug Delivery Systems: Serves as a linker in drug delivery formulations to improve solubility and bioavailability.
  • Nanoparticle Coating: Utilized in coating nanoparticles for biomedical applications to improve circulation time and reduce immunogenicity.
  • Diagnostics: Employed in diagnostic assays where enhanced solubility and stability are critical for performance.
Introduction to m-PEG13-acid

Definition and Structural Characteristics of m-PEG13-acid

m-PEG13-acid (methoxy-poly(ethylene glycol)13-acid) is a monodisperse PEG derivative with the systematic name 2,5,8,11,14,17,20,23,26,29,32,35,38-tridecaoxahentetracontan-41-oic acid. Its chemical structure comprises:

  • A methoxy terminus (–OCH₃) providing chemical inertness
  • A linear chain of 13 ethylene oxide units (–CH₂CH₂O–)
  • A terminal carboxylic acid group (–COOH) for conjugation [3] [6]

This architecture yields a precise molecular weight of 632.74 g/mol (exact mass: 632.3619) with elemental composition C₂₈H₅₆O₁₅ (C:53.15%; H:8.92%; O:37.93%). As a monodisperse compound, it exhibits a single molecular mass rather than the polydispersity typical of polymeric PEGs. The carboxylic acid enables formation of stable amide bonds with primary amines via activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU [1] [10]. Physically, it appears as a colorless oil or white solid, soluble in polar solvents (DMSO, DMF) but insoluble in non-polar solvents [6].

Table 1: Structural and Physicochemical Properties of m-PEG13-acid

PropertyValue/Description
CAS Number1239588-11-4 (or 2170098-33-4 in some sources)
Molecular FormulaC₂₈H₅₆O₁₅
Exact Mass632.3619 Da
Elemental CompositionC:53.15%; H:8.92%; O:37.93%
AppearanceColorless oil to white solid
SolubilityDMSO, DMF, water (moderate)
Storage Conditions0–4°C (short-term); –20°C (long-term)

Historical Development of PEG-Based Linkers in Chemical Biology

The evolution of PEG linkers spans five decades:

  • 1970s: Pioneering work by Frank Davis demonstrated PEG conjugation to bovine serum albumin to reduce immunogenicity, marking the birth of "PEGylation" technology [9].
  • 1980s–1990s: First-generation PEGylation used polydisperse, high-molecular-weight PEGs (≥5 kDa) with random attachment sites. FDA approvals included Adagen® (1990) and Oncaspar® (1994) for enzyme replacement therapies [9].
  • 2000s: Shift toward site-specific conjugation using heterobifunctional PEGs (e.g., NHS-PEG-maleimide). Monodisperse PEGs emerged, enabling precise chemical control. Drugs like Neulasta® (2002) showcased clinical impact [7] [9].
  • 2010s–Present: Monodisperse PEGs (e.g., m-PEG13-acid) became essential for ADC development, nanoparticle functionalization, and stimuli-responsive prodrugs. Over 42 PEGylated drugs are now FDA-approved, including COVID-19 mRNA vaccines using PEGylated lipids [9].

m-PEG13-acid represents this evolution toward precision-engineered linkers, balancing spacer length, solubility, and steric effects for targeted bioconjugation [7].

Role of PEG Spacers in Enhancing Solubility and Biocompatibility

The ethylene oxide repeats in m-PEG13-acid confer three critical biofunctional properties:

Aqueous Solubility Enhancement

The hydrophilic PEG chain disrupts hydrophobic interactions, increasing drug solubility. For example:

  • Gambogic acid (GA), with intrinsic solubility <0.5 μg/mL, achieved >5 mg/mL solubility when conjugated via PEG spacers [2].
  • m-PEG13-acid’s 13-unit chain provides optimal hydration capacity while minimizing viscosity [1] [6].

Biocompatibility and Stealth Effects

  • Reduced Immunogenicity: PEG creates a hydration shell that minimizes opsonization and macrophage uptake. m-PEG13-acid’s 13-unit length (~3.5 nm) effectively masks conjugated antigens [5] [7].
  • Protein Corona Resistance: Nanoparticles modified with PEG13 spacers show reduced serum protein adsorption. Studies indicate PEG13 decreases corona thickness by ~40% compared to shorter PEGs, extending circulation time [5].

Steric Optimization for Bioactivity

  • Spacer Length: The 13-EO-unit chain provides ~18.7 Å end-to-end distance, enabling ligands to access sterically hindered targets [7].
  • Flexibility: Ether linkages permit free bond rotation, allowing conjugated molecules (e.g., antibodies, drugs) to adopt bioactive conformations [5] [7].

Table 2: Impact of PEG Spacer Length on Bioconjugate Performance

Spacer LengthApplicationsKey Advantages
PEG₄ (4 units)Small-molecule prodrugsMinimal steric hindrance
PEG₁₃ (13 units)Antibody fragments, protein conjugatesOptimal balance of flexibility/solubility
PEG₂₄ (24 units)Peptide therapeutics (e.g., Zilbrysq®)Enhanced renal avoidance
PEG₄₀ (40 units)Aptamers (e.g., Izervay®)Maximal circulation half-life extension

Properties

CAS Number

1239588-11-4

Product Name

m-PEG13-acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C28H56O15

Molecular Weight

632.74

InChI

InChI=1S/C28H56O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-28(29)30/h2-27H2,1H3,(H,29,30)

InChI Key

RQQVDBLIIIQXET-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

m-PEG13-acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.